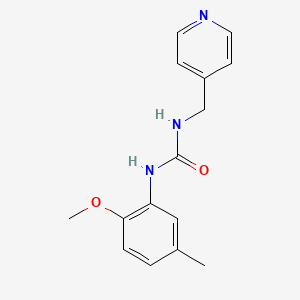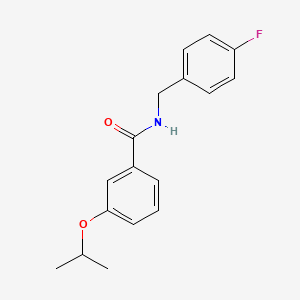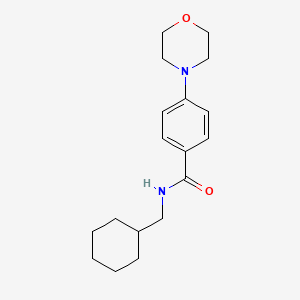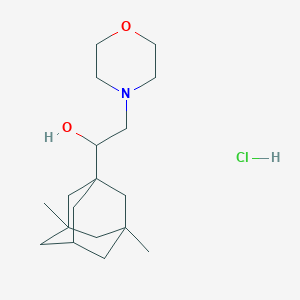![molecular formula C17H15ClN4O B5397752 N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea](/img/structure/B5397752.png)
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea, also known as CPIB, is a synthetic compound that has been widely used in scientific research. CPIB is a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea is a selective inhibitor of CK2, which is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea leads to the inhibition of cell proliferation and induction of apoptosis. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has also been shown to inhibit the activity of CK2 in the brain, which may have therapeutic implications for neurodegenerative diseases.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also induces apoptosis in cancer cells by inhibiting the activity of CK2. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to cross the blood-brain barrier and inhibit the activity of CK2 in the brain, which may have therapeutic implications for neurodegenerative diseases.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea is a selective inhibitor of CK2, which makes it a valuable research tool for studying the role of CK2 in various cellular processes. However, N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea also has some off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea. One direction is to study the therapeutic potential of N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea for cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea. Finally, the role of CK2 in other cellular processes such as autophagy and DNA damage response could be studied using N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea as a research tool.
合成方法
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea can be synthesized by reacting 3-chloroaniline with 4-(1H-imidazol-1-yl)benzylamine in the presence of triethylamine and then treating the resulting intermediate with isocyanate. The final product can be obtained by recrystallization from ethanol.
科学研究应用
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been widely used as a research tool to study the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has also been used to study the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-imidazol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-2-1-3-15(10-14)21-17(23)20-11-13-4-6-16(7-5-13)22-9-8-19-12-22/h1-10,12H,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLDEQUYZCBMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)

![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5397758.png)
![3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5397763.png)

![2-{[3-(1-adamantyl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5397781.png)